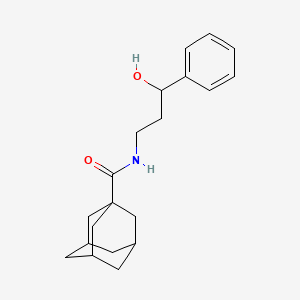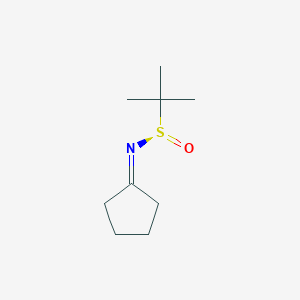
(R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide, also known as CP-99,994, is a synthetic compound that acts as a selective antagonist of the vasopressin V1b receptor. It was first synthesized in the 1990s and has been studied for its potential use in treating various disorders, including anxiety, depression, and stress-related conditions.
Aplicaciones Científicas De Investigación
(R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide has been studied for its potential use in treating various disorders, including anxiety, depression, and stress-related conditions. It has also been studied for its potential use in treating addiction, particularly to drugs such as cocaine and alcohol. (R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for addiction in humans.
Mecanismo De Acción
(R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide acts as a selective antagonist of the vasopressin V1b receptor. The vasopressin V1b receptor is primarily expressed in the brain, particularly in regions involved in stress and anxiety responses. By blocking the activity of this receptor, (R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide may reduce the physiological and behavioral responses to stress and anxiety.
Biochemical and Physiological Effects:
(R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide has been shown to have a range of biochemical and physiological effects. In animal studies, (R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide has been shown to reduce anxiety-like behavior and stress-induced behaviors. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In humans, (R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide has been shown to reduce cortisol levels, a hormone associated with stress, and to improve mood and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide is its selectivity for the vasopressin V1b receptor, which reduces the likelihood of off-target effects. However, (R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, (R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide has not been extensively studied in humans, and more research is needed to fully understand its safety and efficacy.
Direcciones Futuras
There are several future directions for research on (R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide. One area of interest is its potential use in treating addiction. Further studies are needed to determine the optimal dosing and treatment duration for (R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide in treating addiction. Additionally, more research is needed to fully understand the safety and efficacy of (R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide in humans. Finally, there is interest in developing more selective and longer-lasting vasopressin V1b receptor antagonists, which may have greater potential for clinical use.
Conclusion:
In conclusion, (R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide is a synthetic compound that acts as a selective antagonist of the vasopressin V1b receptor. It has been studied for its potential use in treating various disorders, including anxiety, depression, and stress-related conditions, as well as addiction. (R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide has a well-established synthesis method and has been shown to have a range of biochemical and physiological effects. However, more research is needed to fully understand its safety and efficacy in humans, as well as its potential clinical applications.
Métodos De Síntesis
The synthesis method for (R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide involves several steps, including the reaction of cyclopentadiene with 2-bromopropane, followed by the reaction of the resulting product with methylsulfinylmethyl chloride. The final step involves the reaction of the resulting sulfinamide with (R)-(+)-1,2-propanediol to produce (R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide. The synthesis method has been well-established and optimized for large-scale production.
Propiedades
IUPAC Name |
(R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS/c1-9(2,3)12(11)10-8-6-4-5-7-8/h4-7H2,1-3H3/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMAXOUUSMPKKX-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=C1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N=C1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 118663726 | |
CAS RN |
891782-29-9 |
Source


|
| Record name | (R)-N-cyclopentylidene-2-methylpropane-2-sulfinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzothiazol-2-yl)-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2394160.png)

![3-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2394162.png)
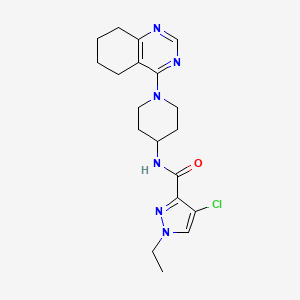
![3-({4-[2-(3-Fluorophenoxy)ethyl]piperidin-1-yl}carbonyl)-2-(methylthio)pyridine](/img/structure/B2394167.png)

![1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2394171.png)

![7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2394176.png)
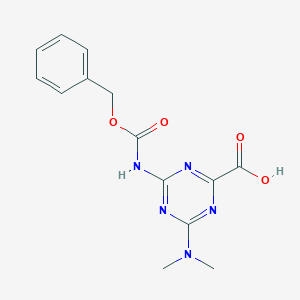
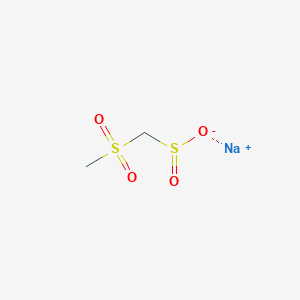
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-methyl-2-nitrophenyl)amino)formamide](/img/structure/B2394179.png)
